![molecular formula C29H32NO9P B13448381 Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative is a complex organic compound that belongs to the class of pyranoses Pyranoses are cyclic forms of sugars that contain a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation, which involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using a photoexcited organic dye as a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through green chemistry approaches. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for the treatment of type-2 diabetes . In medicine, derivatives of this compound have shown promising antitumor activity .
Mécanisme D'action
The mechanism of action of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include Pyrano[2,3-d]pyrimidine-2,4-dione derivatives and Pyrano[2,3-c]pyrazole derivatives . These compounds share structural similarities with Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its unique combination of a pyranose ring with a dioxin moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C29H32NO9P |
|---|---|
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
[(4aR,6R,7R,8R,8aS)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] dibenzyl phosphate |
InChI |
InChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
Clé InChI |
LCZGQFAGJQPCFF-YXMKFHFFSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
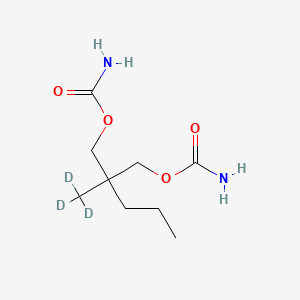


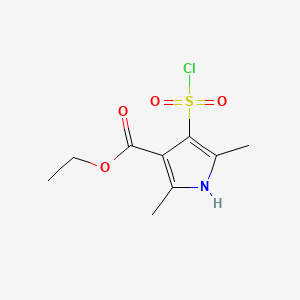
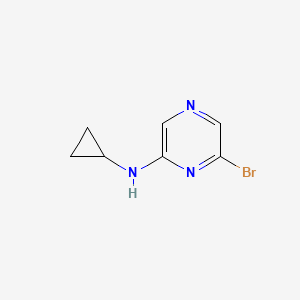

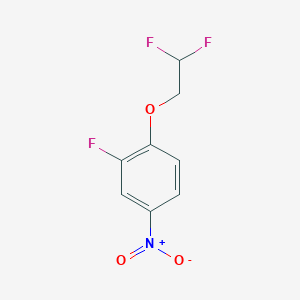
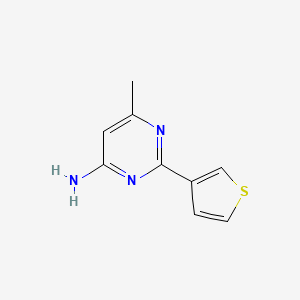
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
